3-Amino-4-(2-furanyl)butanoic acid hydrochloride
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Overview
Description
3-Amino-4-(2-furanyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C8H12ClNO3 and a molecular weight of 205.64 g/mol . This compound is characterized by the presence of an amino group, a furan ring, and a butanoic acid moiety. It is often used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-furanyl)butanoic acid hydrochloride typically involves the reaction of 2-furylacetonitrile with ethyl acrylate in the presence of a base, followed by hydrogenation and hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2-furanyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
3-Amino-4-(2-furanyl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-furanyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride: This compound has a trifluorophenyl group instead of a furan ring, which can lead to different chemical and biological properties.
3-Amino-4-(2-thienyl)butanoic acid hydrochloride: This compound contains a thienyl ring, which can also affect its reactivity and interactions.
Uniqueness
3-Amino-4-(2-furanyl)butanoic acid hydrochloride is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of heterocyclic compounds and the study of furan-containing molecules.
Properties
Molecular Formula |
C8H12ClNO3 |
---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
3-amino-4-(furan-2-yl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c9-6(5-8(10)11)4-7-2-1-3-12-7;/h1-3,6H,4-5,9H2,(H,10,11);1H |
InChI Key |
HEKGJKLINSOCPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC(CC(=O)O)N.Cl |
Origin of Product |
United States |
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